molecular formula C20H24ClNO4 B8146028 2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid

2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid

Cat. No.: B8146028
M. Wt: 377.9 g/mol
InChI Key: BXYUSKBKDUMWJY-UHFFFAOYSA-N
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Description

2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, and a phenoxypropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorophenylacetic acid with epichlorohydrin to form an intermediate, which is then reacted with 4-aminophenol. The resulting product undergoes further reactions, including hydrolysis and esterification, to yield the final compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: Another phenoxypropanoic acid derivative with similar structural features.

    Fenvalerate: A compound with a similar chlorophenyl group but different functional groups and applications.

Uniqueness

2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4/c1-13(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-14(2)20(24)25/h3-9,11,13-14,19,22-23H,10,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYUSKBKDUMWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(C)C(=O)O)NCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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